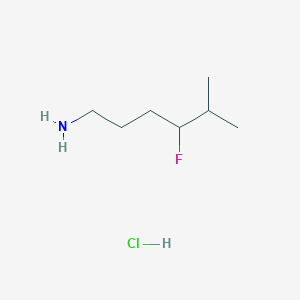

4-Fluoro-5-methylhexan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Fluoro-5-methylhexan-1-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various fluorine-containing compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluorinated amines. For instance, the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives is described, highlighting the reactivity of fluorine-containing compounds in Michael addition reactions .

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their biological and medicinal significance. Paper describes the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives, which could be analogous to the synthesis of "4-Fluoro-5-methylhexan-1-amine;hydrochloride" in terms of introducing fluorine into organic molecules. Additionally, the synthesis of fluorine-substituted benzo[h]quinazolin-2-amine derivatives, as mentioned in paper , involves Michael addition reactions, which could be relevant to the synthesis of other fluorinated amines.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, as seen in the conformational analysis of a fluorinated piperidine derivative in paper . The study includes NMR analyses and X-ray crystallography, which are essential techniques for determining the structure of organic compounds. These methods could similarly be applied to analyze the molecular structure of "4-Fluoro-5-methylhexan-1-amine;hydrochloride".

Chemical Reactions Analysis

Fluorinated compounds can undergo unique chemical reactions due to the presence of the electronegative fluorine atom. Paper discusses the electrophilic amination of 4-fluorophenol with diazenes, leading to the complete removal of the fluorine atom. This showcases the reactivity of fluorine in organic compounds and could provide insights into the types of reactions that "4-Fluoro-5-methylhexan-1-amine;hydrochloride" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. For example, the thermal stability and phase transitions of a fluorinated piperidine compound are investigated using TGA and DSC in paper . The solubility of fluorine-substituted benzo[h]quinazolin-2-amine derivatives in water or PBS buffer is also reported, which is significantly improved compared to the starting ketones . These studies provide a basis for understanding the physical and chemical properties of "4-Fluoro-5-methylhexan-1-amine;hydrochloride", such as its solubility, thermal stability, and potential phase transitions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

4-Fluoro-5-methylhexan-1-amine;hydrochloride is used in the synthesis of various compounds with potential antimicrobial activity. A study by Banpurkar et al. (2018) focused on the synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, including a novel 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one, which demonstrated antibacterial and antifungal activities.

Fluorinated Amino Compounds in Chemical Synthesis

Fluorinated compounds like 4-Fluoro-5-methylhexan-1-amine;hydrochloride are valuable in the synthesis of various chemical derivatives. For example, Anderson et al. (1988) reported the synthesis of 3-Fluoro-1-Aminoadamantane and its derivatives, highlighting the versatility of fluorinated amines in chemical transformations.

Organic Fluorine Chemistry

In the field of organic fluorine chemistry, the reactivity of fluorinated amines, including compounds like 4-Fluoro-5-methylhexan-1-amine;hydrochloride, is of great interest. Kim et al. (2007) explored the synthesis of N-Alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate, demonstrating the reactivity of such compounds under varying conditions.

Fluorinated Amines in Analytical Chemistry

Fluorinated amines are also used in analytical chemistry as derivatizing agents. B'hymer et al. (2003) discussed the use of Marfey's reagent, a fluorinated amine, for the separation and analysis of amino acids and amine compounds, highlighting the utility of such compounds in chromatographic techniques.

Fluorinated Amines in Biological Research

In biological research, fluorinated amines are used to synthesize compounds with potential biological activity. For instance, Hamama et al. (2017) synthesized novel isoxazole derivatives using fluorinated amines, which showed significant antitumor activity.

Eigenschaften

IUPAC Name |

4-fluoro-5-methylhexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16FN.ClH/c1-6(2)7(8)4-3-5-9;/h6-7H,3-5,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVCVMNVFVBDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-methylhexan-1-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)